5-Amino-6-(cycloheptylamino)pyridin-2-ol
Description
5-Amino-6-(cycloheptylamino)pyridin-2-ol is a pyridine derivative characterized by a hydroxyl group at position 2, an amino group at position 5, and a cycloheptylamino substituent at position 6 (Figure 1). Its molecular formula is C₁₂H₁₈N₃O, with a molecular weight of 236.3 g/mol. The cycloheptylamino group introduces steric bulk and lipophilicity, distinguishing it from smaller analogs like cyclohexylamino derivatives.
Properties
Molecular Formula |
C12H19N3O |
|---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
5-amino-6-(cycloheptylamino)-1H-pyridin-2-one |
InChI |
InChI=1S/C12H19N3O/c13-10-7-8-11(16)15-12(10)14-9-5-3-1-2-4-6-9/h7-9H,1-6,13H2,(H2,14,15,16) |
InChI Key |
GXIZLWHNUORBQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC2=C(C=CC(=O)N2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Cycloalkylamino Substituents
- 5-Amino-6-(cyclohexylamino)pyridin-2-ol (C₁₁H₁₆N₃O): Replacing cycloheptyl with cyclohexyl reduces steric hindrance and lipophilicity (predicted logP: ~1.8 vs. ~2.5 for cycloheptyl). This may enhance solubility but reduce membrane permeability .
- 6-(Cycloheptylamino)-5-nitropyridin-2(1H)-one (C₁₂H₁₆N₄O₃): The nitro group at position 5 and keto group at position 2 alter electronic properties, increasing electrophilicity compared to the hydroxyl and amino groups in the target compound .
Heterocyclic Core Modifications
- KK-92A (C₁₉H₂₃F₃N₄O): A pyrimidine-based GABAB positive allosteric modulator (PAM) with a cycloheptylamino group.
Electron-Withdrawing Substituents
- 5-Amino-6-(trifluoromethyl)pyridin-2-ol (C₆H₅F₃N₂O): The trifluoromethyl group at position 6 is strongly electron-withdrawing, reducing the pyridine ring’s basicity compared to the electron-donating cycloheptylamino group .
Pharmacological Profile Relative to GABAB Receptor Modulators
While 5-Amino-6-(cycloheptylamino)pyridin-2-ol lacks direct pharmacological data, structurally related compounds highlight trends:
- KK-92A exhibits high potency as a GABAB PAM (EC₅₀ < 100 nM) and reduces nicotine-seeking behavior in rats. Its cycloheptylamino group likely enhances blood-brain barrier penetration, a feature shared with the target compound .
Physicochemical Properties and Substituent Effects
| Property | This compound | 5-Amino-6-(cyclohexylamino)pyridin-2-ol | KK-92A |
|---|---|---|---|
| Molecular Formula | C₁₂H₁₈N₃O | C₁₁H₁₆N₃O | C₁₉H₂₃F₃N₄O |
| logP (Predicted) | 2.5 | 1.8 | 3.9 |
| Hydrogen Bond Donors | 3 | 3 | 2 |
| Ring Size | 7-membered cycloalkyl | 6-membered cycloalkyl | Pyrimidine core |
The amino and hydroxyl groups provide hydrogen-bonding sites for target engagement .
Data Tables of Comparable Compounds
| Compound Name | Substituents (Position 5/6) | Molecular Formula | Key Feature | Pharmacological Activity |
|---|---|---|---|---|
| This compound | NH₂ / NH-C₇H₁₃ | C₁₂H₁₈N₃O | High lipophilicity | Not reported |
| 5-Amino-6-(cyclohexylamino)pyridin-2-ol | NH₂ / NH-C₆H₁₁ | C₁₁H₁₆N₃O | Improved solubility | Not reported |
| KK-92A | CF₃-Ph / NH-C₇H₁₃ | C₁₉H₂₃F₃N₄O | GABAB PAM | Nicotine addiction |
| 5-Amino-6-(trifluoromethyl)pyridin-2-ol | NH₂ / CF₃ | C₆H₅F₃N₂O | Electron-withdrawing substituent | Unknown |
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